4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 2034258-87-0
Cat. No.: VC5586929
Molecular Formula: C17H18FN5O2S
Molecular Weight: 375.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034258-87-0 |
|---|---|
| Molecular Formula | C17H18FN5O2S |
| Molecular Weight | 375.42 |
| IUPAC Name | 4-cyano-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H18FN5O2S/c18-15-11-20-17(21-12-15)23-7-5-14(6-8-23)10-22-26(24,25)16-3-1-13(9-19)2-4-16/h1-4,11-12,14,22H,5-8,10H2 |
| Standard InChI Key | AKSRVKBNQDRFLH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NC=C(C=N3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule comprises three distinct moieties:
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4-Cyanobenzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group (-SONH-) at position 1 and a cyano (-C≡N) group at position 4. The sulfonamide group provides hydrogen-bonding capabilities, while the electron-withdrawing cyano group influences the aromatic ring’s electronic properties .
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Piperidin-4-ylmethyl linker: A six-membered piperidine ring connected via a methylene (-CH-) bridge to the sulfonamide nitrogen. Piperidine’s conformational flexibility enables optimal spatial orientation for target binding.
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5-Fluoropyrimidin-2-yl substituent: A pyrimidine ring with a fluorine atom at position 5, a motif commonly associated with anticancer activity due to its ability to inhibit enzymes like thymidylate synthase .
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 388.07 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |
The cyano and sulfonamide groups enhance polarity, while the fluoropyrimidine and piperidine moieties contribute to hydrophobic interactions. The compound’s balanced lipophilicity suggests potential blood-brain barrier permeability .
Synthesis and Characterization
Synthetic Route
A plausible synthesis involves sequential reactions:
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Formation of 4-cyanobenzenesulfonyl chloride: Chlorosulfonation of 4-cyanobenzene using chlorosulfonic acid .
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Coupling with (1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanamine:
Spectroscopic Characterization
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H NMR:
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IR:
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Mass Spectrometry:
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Sulfonamides are historically associated with carbonic anhydrase inhibition. While this compound’s primary target remains unconfirmed, structural analogs demonstrate activity against kinases and proteases, suggesting broad therapeutic potential .
Pharmacokinetics and Toxicology
Absorption and Distribution
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Oral Bioavailability: Predicted ~60% due to moderate lipophilicity and molecular weight <500 g/mol.
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Protein Binding: Likely high (>90%) due to aromatic and hydrophobic interactions .
Metabolic Stability
The cyano group is resistant to hydrolysis under physiological conditions, minimizing cyanide release. Hepatic metabolism via cytochrome P450 is expected, with potential glucuronidation of the sulfonamide .
Toxicity Considerations
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Acute Toxicity: LD in rodents is unstudied but anticipated to be low due to the fluoropyrimidine’s inherent toxicity .
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Carcinogenicity: No data available; structural alerts (e.g., nitriles) warrant further genotoxicity testing .
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine without sulfonamide | Antimetabolite (thymidylate synthase inhibitor) |
| Celecoxib | Sulfonamide with cyclooxygenase-2 selectivity | Anti-inflammatory |
| Sunitinib | Piperidine-linked kinase inhibitor | Antiangiogenic |
This compound’s uniqueness lies in its hybrid structure, combining features of antimetabolites and kinase inhibitors .
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